molecular formula C18H33N3O4 B8312587 Tert-butyl 4-(3-morpholinopropylcarbamoyl)piperidine-1-carboxylate

Tert-butyl 4-(3-morpholinopropylcarbamoyl)piperidine-1-carboxylate

Cat. No. B8312587
M. Wt: 355.5 g/mol
InChI Key: BZXHPCFRIDPSJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08653262B2

Procedure details

NEt3 (1.8 ml) is added to a solution of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1.5 g) in DMF (40 ml) and the mixture is stirred for 10 min. TBTU (3.15 g) is added, and after additional 10 min the 3-morpholinopropan-1-amine (0.98 ml) is added. The reaction mixture is stirred over night and the solvent is removed under reduced pressure. The residue is dissolved in EtOAc and washed with satd. aqueous NaHCO3, aqueous citric acid (10%) and brine, dried (MgSO4) and filtered, and the solvent is removed under reduced pressure to give crude tert-butyl 4-(3-morpholinopropylcarbamoyl)piperidine-1-carboxylate (2.3 g). The crude product is used without purification in the next step.
Name
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
3.15 g
Type
reactant
Reaction Step Two
Quantity
0.98 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CCN(CC)CC.[C:8]([O:12][C:13]([N:15]1[CH2:20][CH2:19][CH:18]([C:21]([OH:23])=O)[CH2:17][CH2:16]1)=[O:14])([CH3:11])([CH3:10])[CH3:9].CN(C(ON1N=NC2C=CC=CC1=2)=[N+](C)C)C.[B-](F)(F)(F)F.[O:46]1[CH2:51][CH2:50][N:49]([CH2:52][CH2:53][CH2:54][NH2:55])[CH2:48][CH2:47]1>CN(C=O)C>[O:46]1[CH2:51][CH2:50][N:49]([CH2:52][CH2:53][CH2:54][NH:55][C:21]([CH:18]2[CH2:17][CH2:16][N:15]([C:13]([O:12][C:8]([CH3:9])([CH3:10])[CH3:11])=[O:14])[CH2:20][CH2:19]2)=[O:23])[CH2:48][CH2:47]1 |f:2.3|

Inputs

Step One
Name
Quantity
1.8 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
1.5 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)C(=O)O
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
3.15 g
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=C2)N=N1.[B-](F)(F)(F)F
Step Three
Name
Quantity
0.98 mL
Type
reactant
Smiles
O1CCN(CC1)CCCN

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture is stirred over night
CUSTOM
Type
CUSTOM
Details
the solvent is removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in EtOAc
WASH
Type
WASH
Details
washed with satd
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
aqueous NaHCO3, aqueous citric acid (10%) and brine, dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent is removed under reduced pressure

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
O1CCN(CC1)CCCNC(=O)C1CCN(CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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